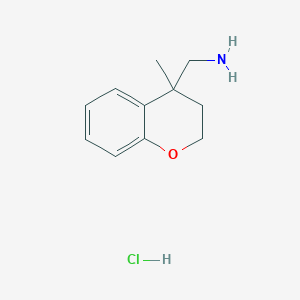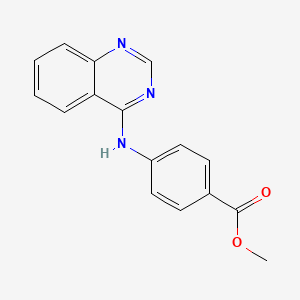![molecular formula C9H17ClF3N B15306243 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)
1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C9H17ClF3N and a molecular weight of 231.69 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanamine group. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Vorbereitungsmethoden
The synthesis of 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride involves several steps. One common synthetic route includes the reaction of 2,2,2-trifluoroethylamine with cyclohexanone to form an intermediate, which is then reduced to the corresponding amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production of the compound.
Analyse Chemischer Reaktionen
1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various substituted cyclohexyl derivatives and trifluoroethyl compounds .
Wissenschaftliche Forschungsanwendungen
1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modulation of biological pathways, particularly those involving neurotransmitters and receptors.
Wirkmechanismus
The mechanism of action of 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclohexyl ring provides structural stability, while the methanamine group can form hydrogen bonds with target molecules, facilitating binding and activity .
Vergleich Mit ähnlichen Verbindungen
1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride can be compared with other similar compounds, such as:
1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride: This compound has a similar structure but with the trifluoroethyl group attached to a different position on the cyclohexyl ring.
2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds contain a trifluoroethylidene group and are used in similar applications, particularly in organic synthesis.
The uniqueness of 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride lies in its specific stereochemistry and the presence of the trifluoroethyl group, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C9H17ClF3N |
|---|---|
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H16F3N.ClH/c10-9(11,12)5-7-2-1-3-8(4-7)6-13;/h7-8H,1-6,13H2;1H |
InChI-Schlüssel |
PNROYJBLPPUDRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)CN)CC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B15306190.png)
![2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306192.png)
![1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid](/img/structure/B15306200.png)


![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)


![(2R)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15306236.png)



